molecular formula C11H10N2O3 B3065640 Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate CAS No. 55234-64-5

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate

Cat. No. B3065640
CAS RN: 55234-64-5
M. Wt: 218.21 g/mol
InChI Key: ALMKBRIRZWDFGH-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl₃. This process yields 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylates in moderate to good yields .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate is depicted below:


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (Hazard Statements: H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501)

Scientific Research Applications

Microwave-Assisted Synthesis

The compound is efficiently synthesized through a microwave-assisted method, significantly reducing the time and steps involved compared to traditional Grohe-Heitzer reactions. This method emphasizes the compound's importance as an intermediate in preparing naphthyridone derivatives, which are recognized for their extensive biological activities (Leyva-Ramos et al., 2017).

Antibacterial Derivatives

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate is a precursor in synthesizing N-(1,8-naphthyridin-7-yl)-methylenamine derivatives, demonstrating significant in vitro antibacterial activity. This synthesis pathway illustrates the compound's utility in developing new antibacterial agents (Nishigaki et al., 1977).

Gastric Antisecretory Properties

Further derivatives of this compound exhibit potent gastric antisecretory effects in animal models, outperforming established drugs like cimetidine. These findings highlight the compound's potential in developing new treatments for gastric acid-related disorders (Santilli et al., 1987).

Heterocyclic Chemistry Applications

The compound is integral in synthesizing substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, underlining its versatility in heterocyclic chemistry and the potential for creating a wide range of pharmacologically relevant compounds (Plisson & Chenault, 2001).

Novel Synthetic Routes

Innovative synthetic routes involving this compound lead to the preparation of complex naphthyridine derivatives, such as fluoro-nalidixic acid analogs, indicating the compound's significance in medicinal chemistry research (Sanchez & Rogowski, 1987).

Safety and Hazards

Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate should be handled with care due to its potential health hazards. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKBRIRZWDFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480341
Record name Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55234-64-5
Record name Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-2 (2.20 g, 9.90 mmol, 1 equiv), diethyl malonate (3.00 mL, 19.8 mmol, 2.00 equiv), and piperidine (0.490 mL, 4.95 mmol, 0.500 equiv) in ethanol (50 mL) was heated at reflux for 20 h. The reaction mixture was allowed to cool to 23° C., then concentrated to about half its volume. The white crystals which formed were filtered and washed with cold ethanol (20 mL) to give 2-oxo-1,2-dihydro-[1,7]naphthyridine-3-carboxylic acid ethyl ester (6-3). 1H NMR (400 MHz, CDCl3) δ 12.15 (br s, 1H), 8.94 (s, 1H), 8.52 (d, 1H, J=5.2 Hz), 8.46 (s, 1H), 7.52 (d, 1H, J=5.2 Hz), 4.48 (q, 2H, J=7.1 Hz), 1.46 (t, 3H, J=7.1 Hz); TLC (EtOAc), Rf=0.13.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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